

understanding ET-JQ1-OH selectivity

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Compound of Interest		
Compound Name:	ET-JQ1-OH	
Cat. No.:	B11938138	Get Quote

An In-depth Technical Guide to the Selectivity of ET-JQ1-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

ET-JQ1-OH is a specialized chemical probe derived from the pan-BET (Bromodomain and Extra-Terminal) inhibitor, JQ1. It is an allele-specific inhibitor, meticulously engineered to selectively bind to BET bromodomains harboring specific, engineered mutations. This "bump-and-hole" strategy allows for highly selective inhibition of a target protein that has been genetically modified to contain a "hole" mutation, while sparing the wild-type protein. This guide provides a comprehensive overview of the selectivity, mechanism of action, and relevant experimental methodologies for **ET-JQ1-OH**, aimed at researchers in chemical biology and drug discovery.

Introduction to ET-JQ1-OH: An Allele-Specific BET Inhibitor

The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails, a key step in transcriptional activation. Dysregulation of BET protein function is implicated in various diseases, including cancer.

While pan-BET inhibitors like JQ1 have shown therapeutic promise, their broad activity can lead to off-target effects. **ET-JQ1-OH** was developed to overcome this limitation by introducing



an ethyl group "bump" onto the JQ1 scaffold. This modification prevents its binding to the wild-type BET bromodomain binding pocket. However, when a corresponding "hole" is created in the binding pocket through site-directed mutagenesis (e.g., leucine to alanine or valine substitution), **ET-JQ1-OH** can bind with high affinity and selectivity. This makes **ET-JQ1-OH** an invaluable tool for studying the specific functions of individual BET bromodomains in a cellular context.

Selectivity Profile of ET-JQ1-OMe

Isothermal Titration Calorimetry (ITC) has been employed to characterize the binding affinity and selectivity of ET-JQ1-OMe, the methyl ester analogue of **ET-JQ1-OH**. The data clearly demonstrates its exquisite selectivity for mutant BRD4 bromodomains over the wild-type.

Target	Construct	Binding Affinity (Kd) in nM
ET-JQ1-OMe	Brd4(2) Wild-Type	No Binding Detected
Brd4(2) L387A Mutant	65	_
Brd4(2) L387V Mutant	65	_

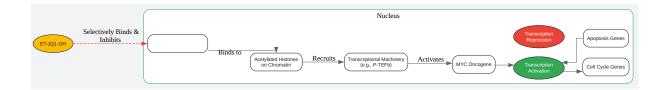
Table 1: Binding affinities of ET-JQ1-OMe for wild-type and mutant second bromodomain of BRD4 (Brd4(2)), as determined by Isothermal Titration Calorimetry (ITC)[1].

Mechanism of Action and Signaling Pathways

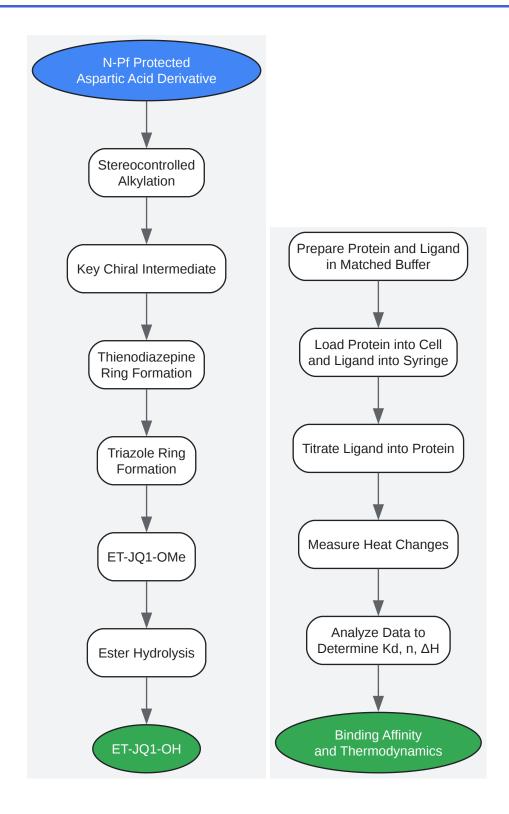
ET-JQ1-OH functions as a competitive inhibitor, displacing the engineered BET bromodomain from its natural binding partner, acetylated histones on the chromatin. This prevents the recruitment of the transcriptional machinery necessary for gene expression.

The downstream effects of BET inhibition are profound, most notably leading to the downregulation of the MYC oncogene, a master regulator of cell proliferation, growth, and apoptosis.[1][2] By selectively inhibiting a specific mutant BET protein, **ET-JQ1-OH** allows for the precise dissection of its role in these critical cellular pathways.

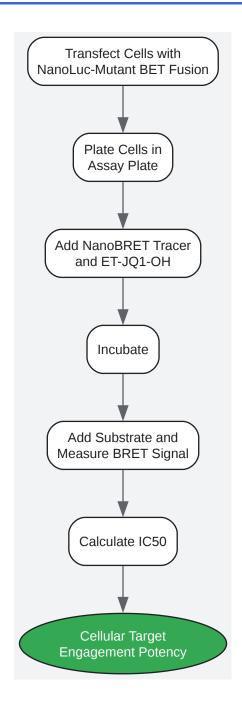












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